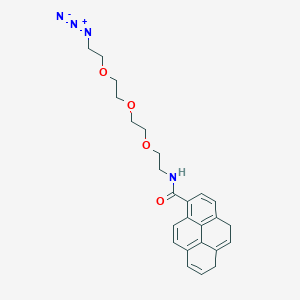
Pyrène-PEG3-azide
Vue d'ensemble
Description
Pyrene-PEG3-Azide is a pyrene labeled PEG derivative containing an azide group . This compound enables Click Chemistry labeling with any Alkyne-bearing molecules and thus turns any molecule into a pyrene-bearing probe .
Molecular Structure Analysis
The molecular formula of Pyrene-PEG3-Azide is C25H28N4O4 . It has a molecular weight of 448.5 g/mol . The functional groups present in this compound are Pyrene and Azide .
Physical and Chemical Properties Analysis
Pyrene-PEG3-Azide has a molecular weight of 448.5 g/mol . It contains Pyrene and Azide functional groups . . It should be stored at -20°C in the dark .
Applications De Recherche Scientifique
Chimie de clic d'étiquetage
Le pyrène-PEG3-azide et le pyrène-amido-PEG4-azide sont des dérivés de PEG marqués au pyrène contenant un groupe azide {svg_1} {svg_2} {svg_3}. Ce groupe azide permet un étiquetage par chimie de clic avec toutes les molécules portant un groupe alcyne {svg_4} {svg_5} {svg_6}. Ce processus transforme toute molécule en une sonde portant du pyrène {svg_7} {svg_8}.
Développement d'outils basés sur les acides nucléiques
Le pyrène présente un intérêt particulier pour le développement d'outils basés sur les acides nucléiques en raison de ses propriétés fluorescentes uniques {svg_9}. Ces propriétés comprennent la sensibilité de la fluorescence au microenvironnement, la capacité à former des excimères et des exciplexes, une durée de vie de fluorescence longue et un rendement quantique élevé {svg_10}.
Intercalation dans le duplex d'acide nucléique
La capacité du pyrène à s'intercaler dans le duplex d'acide nucléique en fait un outil précieux dans la recherche sur les acides nucléiques {svg_11}.
Empilement π-π
Le pyrène peut agir comme une entité d'empilement π-π (y compris l'ancrage) {svg_12}. Cette propriété a été utilisée pour construire de nouvelles sondes fluorescentes sensibles pour la détection séquence-spécifique des acides nucléiques {svg_13}.
Détection des polymorphismes mononucléotidiques (SNP)
Des oligonucléotides modifiés par le pyrène ont été utilisés pour discriminer les polymorphismes mononucléotidiques (SNP) {svg_14}.
Biosenseurs basés sur les aptamères
Des oligonucléotides modifiés par le pyrène ont été utilisés pour développer des biosenseurs basés sur les aptamères pour la détection d'une large gamme de cibles diverses {svg_15}.
7. Agents pour la liaison d'ADN bicaténaire Des oligonucléotides modifiés par le pyrène ont été utilisés comme agents pour la liaison d'ADN bicaténaire {svg_16}.
Blocs de construction pour les complexes supramoléculaires
Des oligonucléotides modifiés par le pyrène ont été utilisés comme blocs de construction pour les complexes supramoléculaires {svg_17}.
Orientations Futures
The future of pyrene-modified oligonucleotides, such as Pyrene-PEG3-Azide, may be related to better understanding and modulation of their properties as key components of more sophisticated systems . These could include sensing devices based on DNA multichromophoric systems, DNA-based light-harvesting antennas, and nucleic acid-based molecular constructs .
Mécanisme D'action
Target of Action
Pyrene-PEG3-azide, also known as Pyrene-amido-PEG4-azide, is a pyrene labeled PEG derivative containing an azide group . Its primary targets are any molecules bearing an alkyne group . The azide group in the compound enables Click Chemistry labeling with these alkyne-bearing molecules, thus turning any such molecule into a pyrene-bearing probe .
Mode of Action
The compound interacts with its targets (alkyne-bearing molecules) through a process known as Click Chemistry . This is a type of chemical reaction that allows for the efficient and selective synthesis of new compounds via the formation of carbon-heteroatom bonds. In this case, the azide group in Pyrene-PEG3-azide reacts with the alkyne group in the target molecule to form a stable triazole ring, effectively labeling the target molecule with a pyrene moiety .
Biochemical Pathways
The exact biochemical pathways affected by Pyrene-PEG3-azide are dependent on the nature of the alkyne-bearing target molecule. The primary pathway involved is the click chemistry reaction between the azide and alkyne groups . The downstream effects of this reaction include the introduction of a fluorescent pyrene label onto the target molecule, which can then be used for various research applications, such as tracking the molecule’s distribution and interactions within a biological system .
Pharmacokinetics
As a research-grade compound, it is primarily used in vitro for the labeling of alkyne-bearing molecules
Result of Action
The primary result of Pyrene-PEG3-azide’s action is the labeling of alkyne-bearing molecules with a fluorescent pyrene moiety . This allows for the visualization and tracking of these molecules in various research applications. The fluorescence properties of the pyrene label (max absorption at 403 nm and emission at 453 nm ) enable the detection and study of the labeled molecules under specific light conditions .
Action Environment
The efficacy and stability of Pyrene-PEG3-azide’s action are influenced by various environmental factors. These include the presence and concentration of alkyne-bearing target molecules, the conditions under which the Click Chemistry reaction occurs, and the specific light conditions used for the visualization of the pyrene label . The compound is typically stored at -20°C and is stable under ambient shipping temperatures .
Analyse Biochimique
Biochemical Properties
The primary role of Pyrene-PEG3-azide in biochemical reactions is to enable Click Chemistry labeling with any Alkyne-bearing molecules . This interaction allows the transformation of any molecule into a pyrene-bearing probe . The nature of these interactions is primarily chemical, involving the reaction of the azide group in Pyrene-PEG3-azide with Alkyne-bearing molecules .
Molecular Mechanism
The molecular mechanism of action of Pyrene-PEG3-azide primarily involves its role in Click Chemistry. The azide group in Pyrene-PEG3-azide reacts with Alkyne-bearing molecules to form a stable triazole ring . This reaction allows any molecule to be transformed into a pyrene-bearing probe, which can then be used for various biochemical applications .
Propriétés
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydropyrene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c26-29-28-11-13-32-15-17-33-16-14-31-12-10-27-25(30)22-9-7-20-5-4-18-2-1-3-19-6-8-21(22)24(20)23(18)19/h1,3-4,6-9H,2,5,10-17H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKZTMTWYFYOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133904 | |
| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-36-6 | |
| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrenecarboxamide, N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



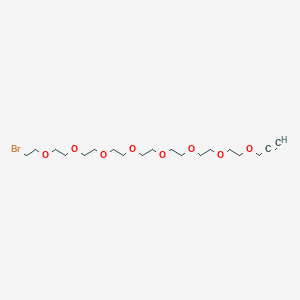


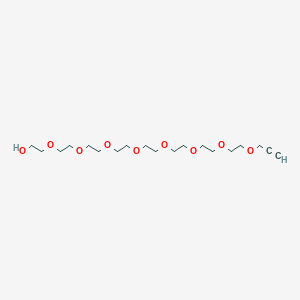
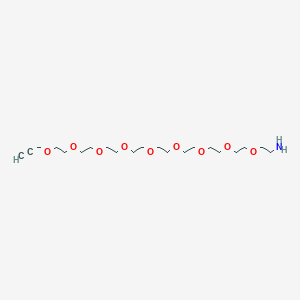

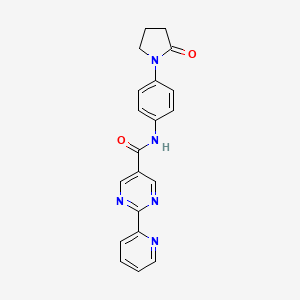

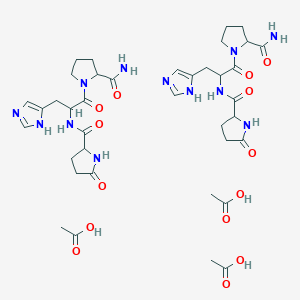

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

